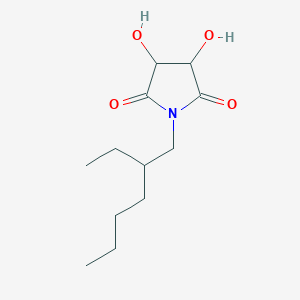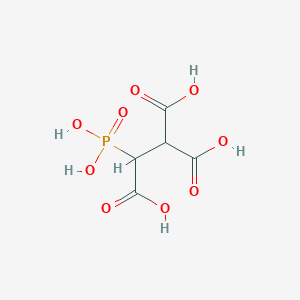![molecular formula C14H21F3N2 B14448945 N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine CAS No. 74474-07-0](/img/structure/B14448945.png)
N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1,3-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diethylamine and 1,3-diaminopropane. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diamines or other derivatives.
Applications De Recherche Scientifique
N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar backbone structure but lacks the trifluoromethyl group.
N,N-Diethyl-1,3-propanediamine: Similar structure but without the phenyl ring and trifluoromethyl group.
N,N-Dimethyl-N-(3-(trifluoromethyl)phenyl)propane-1,3-diamine: Similar structure but with different alkyl groups.
Uniqueness
N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propriétés
| 74474-07-0 | |
Formule moléculaire |
C14H21F3N2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[4-(trifluoromethyl)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H21F3N2/c1-3-19(4-2)11-5-10-18-13-8-6-12(7-9-13)14(15,16)17/h6-9,18H,3-5,10-11H2,1-2H3 |
Clé InChI |
DBOIYRMSLITBRC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)



